(4-Acetyl-2-methylphenoxy)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Acetyl-2-methylphenoxy)acetonitrile, also known as AMAN, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. AMAN is a versatile compound that can be synthesized using various methods and has a wide range of applications in the field of organic chemistry.
Wirkmechanismus
The mechanism of action of (4-Acetyl-2-methylphenoxy)acetonitrile is not well understood, but it is believed to involve the formation of intermediate compounds that undergo further reactions to form the final product. The reaction mechanism may vary depending on the reaction conditions and the nature of the reagents used.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (4-Acetyl-2-methylphenoxy)acetonitrile. However, studies have shown that (4-Acetyl-2-methylphenoxy)acetonitrile can act as a mild irritant to the skin and eyes. It is recommended to handle (4-Acetyl-2-methylphenoxy)acetonitrile with caution and to wear appropriate protective equipment.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Acetyl-2-methylphenoxy)acetonitrile has several advantages as a reagent in lab experiments, including its high purity and stability, ease of synthesis, and versatility. However, one of the limitations of (4-Acetyl-2-methylphenoxy)acetonitrile is its relatively low yield, which can be improved by optimizing the reaction conditions.
Zukünftige Richtungen
There are several future directions for the research on (4-Acetyl-2-methylphenoxy)acetonitrile, including the development of new synthesis methods, the optimization of reaction conditions to improve the yield and purity of the synthesized compound, and the exploration of its potential applications in various fields of science, such as catalysis, drug discovery, and material science.
Conclusion:
In conclusion, (4-Acetyl-2-methylphenoxy)acetonitrile is a versatile chemical compound that has gained significant attention in the field of scientific research due to its unique properties. (4-Acetyl-2-methylphenoxy)acetonitrile can be synthesized using various methods and has a wide range of applications in the field of organic chemistry. Further research is needed to fully understand the mechanism of action of (4-Acetyl-2-methylphenoxy)acetonitrile and to explore its potential applications in various fields of science.
Synthesemethoden
(4-Acetyl-2-methylphenoxy)acetonitrile can be synthesized using various methods, including the reaction of 4-acetyl-2-methylphenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. Another method involves the reaction of 4-acetyl-2-methylphenol with acetonitrile in the presence of a base such as sodium hydroxide. The yield and purity of the synthesized (4-Acetyl-2-methylphenoxy)acetonitrile can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
(4-Acetyl-2-methylphenoxy)acetonitrile has been extensively studied for its potential applications in various fields of science, including organic chemistry, medicinal chemistry, and material science. One of the primary applications of (4-Acetyl-2-methylphenoxy)acetonitrile is its use as a building block in the synthesis of various organic compounds, such as pharmaceuticals, agrochemicals, and dyes. (4-Acetyl-2-methylphenoxy)acetonitrile has also been used as a reagent in the synthesis of metal-organic frameworks (MOFs) and other porous materials.
Eigenschaften
Produktname |
(4-Acetyl-2-methylphenoxy)acetonitrile |
---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
2-(4-acetyl-2-methylphenoxy)acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-8-7-10(9(2)13)3-4-11(8)14-6-5-12/h3-4,7H,6H2,1-2H3 |
InChI-Schlüssel |
XTAUXNZOWCIYLM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC#N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)C)OCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.